molecular formula C21H28O5S B13719021 Levonorgestrel Sulfate Sodium Salt

Levonorgestrel Sulfate Sodium Salt

Cat. No.: B13719021
M. Wt: 392.5 g/mol
InChI Key: LFTOQTVKUXTEIN-XUDSTZEESA-N
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Description

Levonorgestrel Sulfate Sodium Salt is a synthetic progestogen, a type of hormone used in various contraceptive methods. It is a derivative of Levonorgestrel, which is widely used in oral contraceptives and intrauterine devices (IUDs) for birth control. This compound is known for its high efficacy in preventing pregnancy and its role in hormone therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Levonorgestrel Sulfate Sodium Salt involves several steps, starting from the basic steroid structure. The process typically includes the following steps:

    Hydroxylation: Introduction of hydroxyl groups to the steroid nucleus.

    Ethynylation: Addition of an ethynyl group to the steroid structure.

    Sulfation: Conversion of the hydroxyl group to a sulfate ester.

    Neutralization: Reaction with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Levonorgestrel Sulfate Sodium Salt undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of Levonorgestrel, which can be used for different therapeutic purposes .

Scientific Research Applications

Levonorgestrel Sulfate Sodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying steroid chemistry and hormone synthesis.

    Biology: Investigated for its effects on cellular processes and hormone regulation.

    Medicine: Widely used in contraceptive methods and hormone replacement therapy.

    Industry: Employed in the production of various pharmaceutical formulations

Mechanism of Action

Levonorgestrel Sulfate Sodium Salt exerts its effects by binding to progesterone and androgen receptors. This binding slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This inhibition prevents ovulation and alters the cervical mucus, making it difficult for sperm to enter the uterus .

Comparison with Similar Compounds

Similar Compounds

    Norgestrel: A racemic mixture of levonorgestrel and its inactive isomer.

    Desogestrel: Another synthetic progestogen used in contraceptives.

    Etonogestrel: A metabolite of desogestrel with similar contraceptive properties.

Uniqueness

Levonorgestrel Sulfate Sodium Salt is unique due to its high efficacy, long duration of action, and minimal side effects compared to other progestogens. Its sulfate ester form enhances its solubility and stability, making it suitable for various pharmaceutical formulations .

Properties

Molecular Formula

C21H28O5S

Molecular Weight

392.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate

InChI

InChI=1S/C21H28O5S/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,4-2)26-27(23,24)25/h2,13,16-19H,3,5-12H2,1H3,(H,23,24,25)/t16-,17+,18+,19-,20-,21-/m0/s1

InChI Key

LFTOQTVKUXTEIN-XUDSTZEESA-N

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OS(=O)(=O)O)CCC4=CC(=O)CC[C@H]34

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)OS(=O)(=O)O)CCC4=CC(=O)CCC34

Origin of Product

United States

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